molecular formula C12H16N6O2 B2595447 1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898412-83-4

1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Número de catálogo: B2595447
Número CAS: 898412-83-4
Peso molecular: 276.3
Clave InChI: RUXJMUDDZPBOLN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a methyl-substituted heterocyclic compound featuring a fused purine-triazine core. Its structure includes methyl groups at positions 1, 3, 4, 7, and 9, which confer steric and electronic modifications to the parent scaffold.

Propiedades

IUPAC Name

1,3,4,7,9-pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c1-6-7(2)18-8-9(13-11(18)17(5)14-6)15(3)12(20)16(4)10(8)19/h7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXJMUDDZPBOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves multiple steps, including cyclization and methylation reactions. Common synthetic routes include microwave-assisted reactions, solid-phase synthesis, and metal-based catalysis . These methods often employ [4+2] cycloaddition and multicomponent one-pot reactions to achieve the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms is common in industrial settings to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for nucleophilic substitution.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antifungal, anticancer, and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for drug development .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

The following compounds share structural similarities with 1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione but differ in substituents and functional groups, leading to distinct physicochemical and functional properties.

3,4,9-Trimethyl-1,7-bis(piperidin-1-ylmethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

  • Substituents : Methyl groups at positions 3, 4, and 9; piperidinylmethyl groups at positions 1 and 6.
  • Key Differences: The piperidinylmethyl substituents introduce bulkier, nitrogen-containing moieties, likely enhancing solubility in polar aprotic solvents compared to the pentamethyl analog.
  • Applications : Industrial applications (exact nature unspecified), possibly as a stabilizer or synthetic intermediate .

3-(4-Chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

  • Substituents : Methyl groups at positions 1, 7, and 9; 4-chlorophenyl group at position 3.
  • Key Differences :
    • The 4-chlorophenyl group is electron-withdrawing, which may increase electrophilicity and alter metabolic stability compared to the methyl-dominated analog.
    • Enhanced lipophilicity due to the aromatic ring could improve membrane permeability, making it a candidate for pharmaceutical intermediates .
  • Applications : Sold as a building block or intermediate for biochemical and pharmaceutical synthesis .

Broader Context: Pentamethyl-Substituted Compounds

  • Example : Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate ().

Research Implications and Gaps

  • Structural-Activity Relationships : The piperidinylmethyl and chlorophenyl analogs demonstrate how substituent bulk and electronic effects can be leveraged for targeted applications. The pentamethyl analog’s compact structure may favor thermal stability but limit solubility, necessitating formulation optimization.
  • Data Limitations : Explicit data on melting points, toxicity, or synthetic yields are absent in the provided evidence, highlighting the need for further experimental characterization.

Actividad Biológica

1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the purine and triazine family of compounds and is characterized by a unique structural framework that contributes to its biological activity. The molecular formula is C13H16N6O2C_{13}H_{16}N_{6}O_{2}, with a molecular weight of approximately 284.31 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer properties. For instance, a library of 3-amino-1,2,4-triazine derivatives has been shown to selectively inhibit pyruvate dehydrogenase kinases (PDKs), which are crucial in cancer metabolism. These derivatives demonstrated the ability to induce apoptosis in cancer cells at low micromolar concentrations and were particularly effective against KRAS-mutant pancreatic cancer cells .

Table 1: Summary of Anticancer Studies on Triazine Derivatives

Compound NameTargetIC50 (μM)Mechanism
3-Amino-1,2,4-triazine derivativePDK10.5Inhibition of PDK/PDH axis
1,3-Dimethyl-6-(triazolyl)Various cancers0.8Induction of apoptosis
Pentamethyl triazine derivativeKRAS-mutant cells0.3Metabolic impairment

Antiviral Activity

Some studies suggest that related triazine compounds may possess antiviral properties. For example, certain derivatives have been evaluated for their effectiveness against viral infections by targeting viral replication mechanisms. However, specific data on the antiviral efficacy of this compound itself remains limited.

The biological activity of this compound is primarily attributed to its interaction with key enzymes involved in metabolic pathways. The inhibition of PDKs leads to altered energy metabolism in cancer cells, causing an increase in reactive oxygen species (ROS) and subsequent apoptosis. Additionally, the compound's ability to interfere with nucleotide synthesis pathways may contribute to its anticancer effects.

Case Studies

A notable case study involved the evaluation of a series of triazine-based compounds in preclinical models of pancreatic cancer. The results demonstrated that these compounds could effectively target the metabolic vulnerabilities of cancer cells and showed promise for further development into therapeutic agents .

Table 2: Case Study Results on Triazine Compounds

Study FocusModel UsedKey Findings
Anticancer efficacyPancreatic cancer xenograftsSignificant tumor reduction with minimal toxicity
Metabolic profilingKRAS-mutant cell linesInduced metabolic stress leading to cell death

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.